![molecular formula C17H17N5O2 B5630245 4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)
4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and analysis of benzamide derivatives, including those incorporating pyridazinyl and oxadiazolyl moieties, have been extensively explored due to their potential pharmacological properties. Although the specific compound was not directly found, studies on similar compounds offer valuable insights into their synthesis, structural analysis, and potential chemical properties.
Synthesis Analysis
Several methods for synthesizing benzamide derivatives have been reported, involving steps like sodium borohydride reduction in ethanol and condensation reactions with various aromatic and heterocyclic amines. These syntheses often aim to produce compounds with significant biological activities, using starting materials like acetic acid derivatives and substituted benzoyl chlorides (Gangapuram & Redda, 2009), (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure and tautomerism of similar compounds have been explored using spectroscopic techniques and computational methods. Studies often focus on the planarity of the core ring systems and the orientation of substituents, which can significantly affect the compounds' biological activities (Dolzhenko et al., 2006).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, forming new bonds and functional groups that modify their chemical and pharmacological properties. These reactions include N-substitution, ring closure to form bicyclic systems, and interactions with bioisosteric analogues (Morgan et al., 1990), (Zou et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-3-6-13(7-4-11)17(23)18-10-9-15-19-16(22-24-15)14-8-5-12(2)20-21-14/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYZCGNXRZZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.